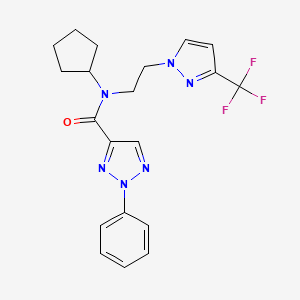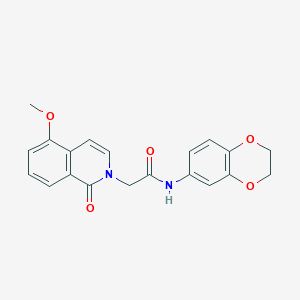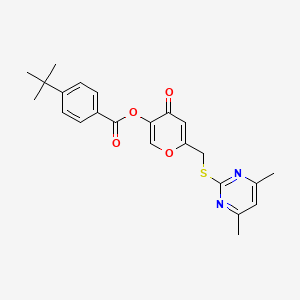![molecular formula C18H27N7O3S B2914806 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034533-10-1](/img/structure/B2914806.png)
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N7O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
Research has shown that derivatives of triazolo-pyrazine, including those similar in structure to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been evaluated for their antimicrobial properties. A study focusing on the synthesis and antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives demonstrated promising antimicrobial activity against a variety of bacterial and fungal strains. This highlights the compound's potential application in developing new antimicrobial agents (Patil et al., 2021).
Herbicide Activity
The compound's analogs have been studied for their herbicidal activity, indicating its potential application in agriculture as a herbicide. Research into substituted triazolopyrimidine sulfonanilides has shown these compounds to inhibit acetohydroxyacid synthase, an enzyme crucial for plant growth, thereby acting as effective herbicides (Chen et al., 2009).
Cardiovascular Agents
Studies have also explored the cardiovascular applications of triazolo[1,5-a]pyrimidine derivatives, showing potential as coronary vasodilating and antihypertensive agents. This suggests that compounds with a similar framework might have therapeutic potential in treating cardiovascular diseases (Sato et al., 1980).
Insecticidal Agents
Another field of application is in pest control, where certain triazolo and pyrazine derivatives have been investigated for their insecticidal properties. These studies provide a foundation for further exploration of such compounds in developing new insecticides (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides involved in many physiological and pathological processes.
Mode of Action
The compound acts as an inhibitor of the Neurokinin Receptor . By binding to these receptors, it prevents the normal signaling process, leading to changes in the physiological responses that are typically triggered by the tachykinins.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-13-21-22-17-16(19-7-12-25(13)17)23-8-5-15(6-9-23)20-18(26)14-3-10-24(11-4-14)29(2,27)28/h7,12,14-15H,3-6,8-11H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQMJORBSMHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

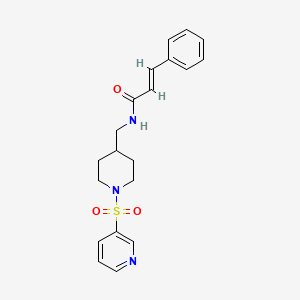
![2-Chloro-N-[(7-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2914725.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2914726.png)
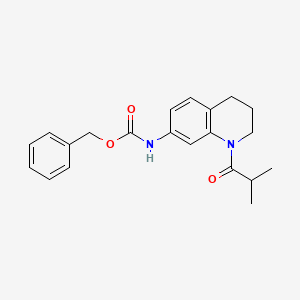
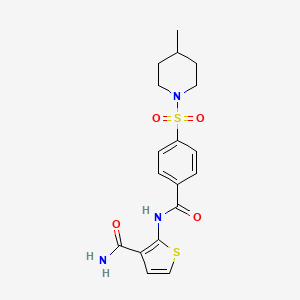
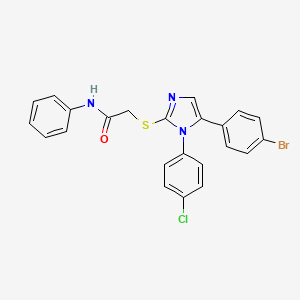
![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)

